6-(2-Methylbenzoylamino)nicotinic acid

Description

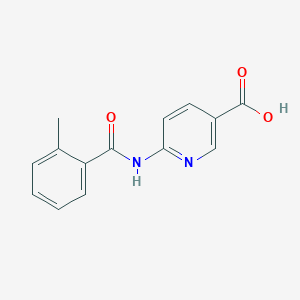

6-(2-Methylbenzoylamino)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid backbone with a 2-methylbenzoylamino substituent at the 6-position.

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

6-[(2-methylbenzoyl)amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H12N2O3/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(8-15-12)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17) |

InChI Key |

SMFXOBNMUQLWCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Nicotinic Acid Derivatives

The following table highlights key structural differences and similarities between 6-(2-Methylbenzoylamino)nicotinic acid and other nicotinic acid derivatives:

Key Observations:

- Electronic Effects: The trifluoromethyl group in ’s derivatives enhances electron-withdrawing properties, which may influence metal chelation (e.g., Mg²⁺) critical for HIV-1 RT inhibition . In contrast, the benzoylamino group in the target compound could modulate π-π interactions or hydrogen bonding.

Antimicrobial Activity:

- Thiazolidinone Derivatives (): Compounds with thiazolidinone and benzothiazole moieties exhibit MIC values of 12.5–50 µg/mL against S. aureus and C. albicans .

Enzyme Interactions:

- NAMPT Inhibition (): Nicotinic acid derivatives like GMX1778 inhibit NAMPT, a key enzyme in NAD⁺ biosynthesis, with IC₅₀ values in the nanomolar range. The target compound’s substituent could influence NAMPT binding affinity, though this requires experimental validation.

- HIV-1 RT Inhibition () : Derivatives with trifluoromethyl groups show Mg²⁺-dependent spectral shifts, indicating chelation-mediated inhibition . The target compound’s lack of strong electron-withdrawing groups may limit similar interactions.

Metabolic Stability and Degradation Pathways

- Bacterial Oxidation (): Pseudomonas fluorescens oxidizes nicotinic acid via hydroxylation and ring cleavage . The 2-methylbenzoylamino group in the target compound may sterically hinder ring-opening, increasing metabolic stability compared to unsubstituted nicotinic acid.

- Lipid Modulation () : Nicotinic acid analogs reduce serum phosphate and LDL cholesterol after 8-week treatments . The target compound’s efficacy in hyperphosphatemia or dyslipidemia remains untested but could parallel these effects.

Physicochemical Properties

- Solubility: The benzoylamino group may reduce aqueous solubility compared to 6-(2-Methylphenyl)nicotinic acid, necessitating formulation adjustments for bioavailability.

- Melting Points: Derivatives with rigid substituents (e.g., thiazolidinones in ) exhibit higher melting points (>200°C) due to crystalline packing . The target compound’s melting point is unreported but likely similar.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.